molecular formula C16H23NO4 B11790339 Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate

Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate

Cat. No.: B11790339
M. Wt: 293.36 g/mol
InChI Key: CLTFIEMTJQZBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate is a complex organic compound that features a morpholine ring, a phenoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate typically involves the reaction of 3,5-dimethylphenol with formaldehyde to form 3,5-dimethylphenoxymethyl chloride. This intermediate is then reacted with morpholine to produce the morpholino derivative. Finally, esterification with methyl chloroacetate yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the morpholine ring may enhance its binding affinity. The ester group allows for hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3,5-dimethylphenoxy)propanoate: Similar structure but with a propanoate ester instead of a morpholino group.

    2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazole:

Uniqueness

Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate is unique due to its combination of a morpholine ring and a phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

methyl 2-[2-[(3,5-dimethylphenoxy)methyl]morpholin-4-yl]acetate

InChI

InChI=1S/C16H23NO4/c1-12-6-13(2)8-14(7-12)21-11-15-9-17(4-5-20-15)10-16(18)19-3/h6-8,15H,4-5,9-11H2,1-3H3

InChI Key

CLTFIEMTJQZBOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CN(CCO2)CC(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.